molecular formula C7H6F4N2 B12280645 2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine

2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine

Cat. No.: B12280645
M. Wt: 194.13 g/mol
InChI Key: WPMSDSJOKJHZEN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine is a fluorinated organic compound that features both trifluoromethyl and fluoropyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500 °C) . Another approach includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve scalable fluorination techniques and the use of continuous flow reactors to ensure consistent quality and yield. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Halogen atoms in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethanone
  • 1-Trifluoroacetyl piperidine
  • 1,1,1,3,3,3-Hexafluoro-2-propanol

Uniqueness

2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine is unique due to the presence of both trifluoromethyl and fluoropyridine groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H6F4N2

Molecular Weight

194.13 g/mol

IUPAC Name

2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethanamine

InChI

InChI=1S/C7H6F4N2/c8-4-2-1-3-13-5(4)6(12)7(9,10)11/h1-3,6H,12H2

InChI Key

WPMSDSJOKJHZEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(C(F)(F)F)N)F

Origin of Product

United States

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